molecular formula C22H22N2O2 B8144382 (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B8144382
M. Wt: 346.4 g/mol
InChI Key: VMMCVSNWSKPHPC-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring a cyclobutane core with two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclobutane derivative with phenyl-substituted oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazole rings or the cyclobutane core.

    Substitution: The phenyl groups or oxazole rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the phenyl rings or oxazole moieties.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound might be explored for its potential as a ligand in biochemical assays or as a scaffold for drug design.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) include other cyclobutane derivatives and bis-oxazole compounds. Examples might include:

  • 2,2’-(Cyclobutane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
  • 2,2’-(Cyclobutane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole)

Uniqueness

The uniqueness of (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its specific chiral configuration and the presence of phenyl groups, which can influence its chemical reactivity and potential applications. Its structure allows for diverse functionalization, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-3-8-16(9-4-1)18-14-25-20(23-18)22(12-7-13-22)21-24-19(15-26-21)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMCVSNWSKPHPC-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.